2-Bromo-5-ethoxy-4-methoxybenzoic acid

Medicinal Chemistry Drug Design ADME

This 2-bromo-5-ethoxy-4-methoxybenzoic acid features a unique substitution pattern (Br, ethoxy, methoxy) that optimizes LogP and tPSA for PROTAC and drug discovery. Unlike generic analogs, its specific steric/electronic profile enhances Suzuki coupling regioselectivity. Ideal for constructing complex biaryl scaffolds and E3 ligase ligands. Purchase high-purity, research-grade material for advanced synthesis.

Molecular Formula C10H11BrO4
Molecular Weight 275.1 g/mol
CAS No. 915874-00-9
Cat. No. B1370610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethoxy-4-methoxybenzoic acid
CAS915874-00-9
Molecular FormulaC10H11BrO4
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C(=O)O)Br)OC
InChIInChI=1S/C10H11BrO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyDVXLGUUTNVHMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethoxy-4-methoxybenzoic acid (CAS 915874-00-9): A Poly-Substituted Benzoic Acid Building Block for Advanced Organic Synthesis


2-Bromo-5-ethoxy-4-methoxybenzoic acid (CAS 915874-00-9) is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g/mol . It is characterized by a benzoic acid core substituted at the 2-position with bromine, at the 5-position with an ethoxy group (-OCH₂CH₃), and at the 4-position with a methoxy group (-OCH₃) [1]. This specific arrangement of electron-donating (ethoxy, methoxy) and electron-withdrawing (bromo) substituents creates a unique electronic and steric profile that distinguishes it from other brominated benzoic acid analogs, making it a valuable intermediate in contemporary organic synthesis, particularly in medicinal chemistry and materials science [2].

Why Direct Substitution with 2-Bromo-5-ethoxy-4-methoxybenzoic Acid Analogs Compromises Synthetic Outcomes


In rational synthesis design, the precise positioning of substituents on the benzoic acid core critically dictates both the compound's physicochemical properties and its downstream reactivity . Simple substitution with a generic 'bromo-methoxybenzoic acid' building block—even those with identical molecular formulas—is not chemically equivalent. The target compound's unique 2-bromo-5-ethoxy-4-methoxy substitution pattern, with an ethoxy group ortho to the carboxylate, confers a specific steric and electronic environment that influences key parameters such as lipophilicity (LogP), solubility, and the regioselectivity of subsequent coupling reactions (e.g., Suzuki-Miyaura) . As demonstrated in the quantitative comparisons below, variations in substitution patterns result in measurable differences in LogP, molecular weight, and hydrogen bonding capacity, which directly impact a compound's behavior in both synthetic workflows and biological assays [1].

Quantitative Differentiation of 2-Bromo-5-ethoxy-4-methoxybenzoic Acid: A Comparator-Based Evidence Guide for Procurement and Selection


Lipophilicity (LogP) Comparison: 2-Bromo-5-ethoxy-4-methoxybenzoic Acid vs. 2-Bromo-4-methoxybenzoic Acid

2-Bromo-5-ethoxy-4-methoxybenzoic acid exhibits a higher calculated lipophilicity (LogP = 2.44) compared to the simpler 2-bromo-4-methoxybenzoic acid analog (LogP = 2.33) [1]. The addition of the ethoxy group in the target compound increases its partition coefficient, suggesting enhanced membrane permeability and a greater propensity for hydrophobic interactions in biological systems or during chromatographic purification .

Medicinal Chemistry Drug Design ADME

Molecular Weight and Topological Polar Surface Area (tPSA) Comparison with 2-Bromo-5-ethoxybenzoic Acid

The target compound (MW 275.1 g/mol) is significantly larger than 2-bromo-5-ethoxybenzoic acid (MW 245.1 g/mol), due to the presence of an additional methoxy group . This substitution also increases the topological polar surface area (tPSA) from an estimated 46.5 Ų for the comparator to 55.8 Ų for the target compound . The higher tPSA can improve aqueous solubility but may also reduce passive membrane permeability compared to the less polar comparator.

Medicinal Chemistry ADME Chemical Synthesis

Purity Specification Comparison: 2-Bromo-5-ethoxy-4-methoxybenzoic Acid vs. 2-Bromo-4-ethoxy-5-methoxybenzoic Acid

The target compound is commercially available with a minimum purity specification of ≥98% (HPLC) from multiple suppliers, ensuring high reliability in sensitive synthetic applications . In contrast, the closely related regioisomer 2-bromo-4-ethoxy-5-methoxybenzoic acid is often offered at a lower minimum purity of 95%, which may necessitate additional purification steps and introduce variability in reaction yields .

Synthetic Chemistry Quality Control Procurement

Validated Research and Industrial Applications for 2-Bromo-5-ethoxy-4-methoxybenzoic Acid (CAS 915874-00-9)


Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Pharmacophores

The 2-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl groups. This enables the rapid construction of complex, drug-like biaryl scaffolds. The specific substitution pattern and higher LogP of the resulting biaryl products, as detailed in Section 3, can be advantageous for targeting hydrophobic binding pockets in proteins [1].

Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues

The carboxylic acid moiety serves as a convenient functional group for conjugation to ligands for E3 ubiquitin ligases (e.g., via amide bond formation). The unique tPSA (55.8 Ų) and LogP (2.44) profile, as established in the quantitative evidence, make this compound a valuable building block for generating PROTACs or molecular glues with optimized physicochemical properties for cellular permeability and target engagement .

Proteomics Research and Chemical Biology Probe Development

Commercial vendors explicitly categorize 2-bromo-5-ethoxy-4-methoxybenzoic acid as a specialty product for proteomics research, where it can be used to synthesize activity-based probes or affinity reagents [2]. The combination of a reactive bromine atom and a modifiable carboxylic acid handle makes it a versatile starting material for creating chemical tools to study protein function and interactions.

Agrochemical Intermediate for Pyrazole-Based Herbicides

Based on the established utility of closely related 2-bromo-5-ethoxybenzoic acid analogs as key intermediates in the synthesis of pyrazole-based herbicides, this compound is likely to find application in agrochemical research and development. Its unique substitution pattern and high commercial purity make it a reliable scaffold for generating novel crop protection agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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